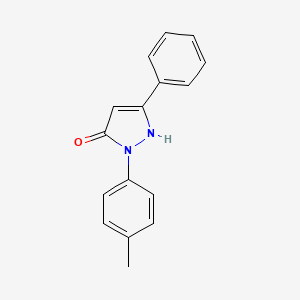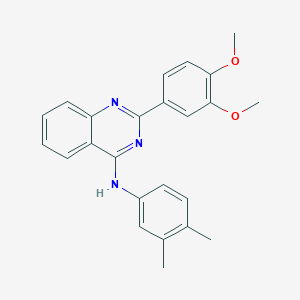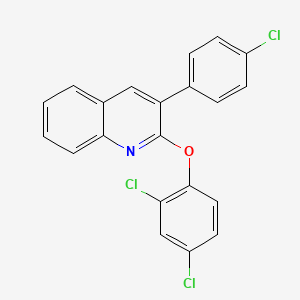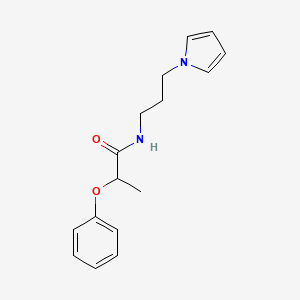
2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one, also known as MPDPH, is a chemical compound that has gained attention in the scientific community for its potential applications in research. MPDPH is a pyrazolone derivative that has been synthesized through various methods and has shown promising results in biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one is not fully understood, but it is thought to act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also exert its neuroprotective effects by modulating the activity of certain signaling pathways in the brain.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one has been shown to have various biochemical and physiological effects, including reducing lipid peroxidation and increasing the activity of antioxidant enzymes. It has also been shown to protect against glutamate-induced neuronal damage and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one has several advantages for laboratory experiments, including its stability and solubility in various solvents. However, its potential toxicity and limited availability may be limitations for some studies.
Direcciones Futuras
There are several potential future directions for research on 2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. 2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one may also have applications in the treatment of other oxidative stress-related diseases, such as cardiovascular disease and cancer. Further studies are needed to fully understand the mechanisms of action and potential applications of 2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one in various fields of research.
In conclusion, 2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one is a promising chemical compound that has shown potential in various scientific research areas. Its synthesis methods have been optimized to produce high yields, and its biochemical and physiological effects have been studied extensively. Future research on 2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one may lead to new treatments for oxidative stress-related diseases and neurodegenerative disorders.
Métodos De Síntesis
2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one can be synthesized through several methods, including the reaction of 4-methylacetophenone with phenylhydrazine in the presence of acetic acid and sodium acetate. Another method involves the reaction of 4-methylbenzaldehyde with phenylhydrazine in ethanol, followed by cyclization with acetic acid. These methods have been optimized to produce high yields of 2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one.
Aplicaciones Científicas De Investigación
2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one has been studied for its potential applications in various scientific research areas. It has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. 2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one has also been studied for its potential as a neuroprotective agent, as it has been shown to protect against neuronal damage in vitro.
Propiedades
IUPAC Name |
2-(4-methylphenyl)-5-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-12-7-9-14(10-8-12)18-16(19)11-15(17-18)13-5-3-2-4-6-13/h2-11,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAZOCYOMMGZRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2742744.png)
![1-(3,4-dimethylphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2742746.png)
![N-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2742747.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4,4,4-trifluoro-N-methylbutanamide](/img/structure/B2742752.png)
![8-((2,6-dimethylmorpholino)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2742753.png)


